molecular formula C9H14F3NO2 B13009845 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)-

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)-

Cat. No.: B13009845
M. Wt: 225.21 g/mol
InChI Key: KGSYPTNWBKUZLM-MRVPVSSYSA-N
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Description

The compound 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is a chiral azetidine derivative featuring a four-membered nitrogen-containing ring. Key structural attributes include:

  • A trifluoromethyl (-CF₃) group at the 2-position of the azetidine ring, contributing to electron-withdrawing effects and enhanced metabolic stability.
  • A tert-butyl ester (1,1-dimethylethyl ester) protecting the carboxylic acid group, a common strategy to improve lipophilicity and stability during synthetic processes.
  • (2R) stereochemistry, which may influence biological activity and intermolecular interactions.

This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the azetidine ring’s strain-driven reactivity and the CF₃ group’s bioisosteric properties.

Properties

Molecular Formula

C9H14F3NO2

Molecular Weight

225.21 g/mol

IUPAC Name

tert-butyl (2R)-2-(trifluoromethyl)azetidine-2-carboxylate

InChI

InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)8(4-5-13-8)9(10,11)12/h13H,4-5H2,1-3H3/t8-/m1/s1

InChI Key

KGSYPTNWBKUZLM-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@]1(CCN1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)C1(CCN1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

The compound has been investigated for its medicinal properties, particularly as a building block in the synthesis of biologically active molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.

  • Case Study: Anticancer Agents
    Research has shown that derivatives of azetidinecarboxylic acids exhibit anticancer properties. For instance, a study demonstrated that certain azetidine derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This highlights the potential of (2R)-2-(trifluoromethyl)azetidinecarboxylic acid derivatives in developing novel anticancer therapies .

Neuroprotective Effects

Recent studies have indicated that azetidine derivatives may possess neuroprotective effects. The compound's ability to modulate neurotransmitter systems suggests its potential in treating neurodegenerative diseases.

  • Case Study: Neuroprotection in Alzheimer's Disease
    In vitro studies showed that azetidine derivatives could reduce amyloid-beta aggregation and promote neuronal survival in models of Alzheimer's disease. This suggests that (2R)-2-(trifluoromethyl)azetidinecarboxylic acid may contribute to neuroprotective strategies .

Agricultural Applications

Pesticide Development

The unique chemical structure of (2R)-2-(trifluoromethyl)azetidinecarboxylic acid makes it a candidate for developing new agrochemicals. Its trifluoromethyl group can enhance the bioactivity of pesticides.

  • Case Study: Insecticidal Activity
    Research has indicated that azetidine derivatives can act as effective insecticides against various agricultural pests. Field trials demonstrated that formulations containing (2R)-2-(trifluoromethyl)azetidinecarboxylic acid exhibited significant reductions in pest populations while maintaining low toxicity to beneficial insects .

Materials Science

Polymer Chemistry

The compound's reactivity allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

  • Case Study: Synthesis of High-Performance Polymers
    Studies have shown that polymers synthesized from (2R)-2-(trifluoromethyl)azetidinecarboxylic acid exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. This makes them suitable for applications in aerospace and automotive industries .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis and cell cycle arrest in cancer cells
NeuroprotectionReduces amyloid-beta aggregation; promotes neuronal survival
Agricultural SciencePesticide developmentEffective against agricultural pests; low toxicity to beneficial insects
Materials SciencePolymer synthesisEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The azetidine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azetidine Derivatives with Varied Substituents

tert-Butyl (3R,4S)-3-Acetoxy-2-oxo-4-phenylazetidine-1-carboxylate ()
  • Key Differences :
    • Substituents : Contains a phenyl group at the 4-position and an acetoxy (-OAc) group at the 3-position, compared to the CF₃ group in the target compound.
    • Functional Groups : Features a keto (oxo) group at the 2-position, absent in the target compound.
    • Stereochemistry : (3R,4S) configuration vs. (2R) in the target.
  • Implications: The phenyl group enhances aromatic interactions but reduces polarity compared to CF₃.
1-Pyrrolidinecarboxylic Acid Derivatives ()
  • Key Differences :
    • Ring Size : Pyrrolidine (5-membered) vs. azetidine (4-membered), reducing ring strain and altering conformational flexibility.
    • Substituents : Includes a silyl-protected hydroxymethyl group and tert-butyl ester , differing from the CF₃ group.
  • Implications :
    • Pyrrolidine’s larger ring may improve synthetic accessibility but reduce strain-driven reactivity.

Trifluoromethyl-Containing Heterocycles

tert-Butyl 2-(Trifluoromethyl)piperazine-1-carboxylate ()
  • Key Differences :
    • Ring Structure : Piperazine (6-membered, two nitrogen atoms) vs. azetidine (4-membered, one nitrogen).
    • Substituents : CF₃ group on a secondary nitrogen.
  • Implications :
    • Piperazine’s dual nitrogen atoms enable diverse hydrogen-bonding interactions, whereas azetidine’s single nitrogen may limit this.

Comparative Data Table

Property/Compound Target Compound tert-Butyl (3R,4S)-3-Acetoxy-2-oxo-4-phenylazetidine-1-carboxylate tert-Butyl 2-(Trifluoromethyl)piperazine-1-carboxylate
Molecular Formula C₉H₁₄F₃NO₂ (estimated) C₁₈H₂₂NO₅ C₁₀H₁₇F₃N₂O₂
Key Substituents 2-CF₃, tert-butyl ester 3-OAc, 4-Ph, 2-oxo, tert-butyl ester 2-CF₃, tert-butyl ester
Ring Size 4-membered (azetidine) 4-membered (azetidine) 6-membered (piperazine)
Electron Effects Strong electron-withdrawing (CF₃) Electron-withdrawing (oxo), electron-donating (Ph) Moderate electron-withdrawing (CF₃)
Stereochemistry (2R) (3R,4S) Not specified
Potential Applications Pharmaceutical intermediate (e.g., protease inhibitors) β-lactam synthesis intermediate Kinase inhibitors, agrochemicals

Research Findings and Functional Insights

  • Reactivity: The target compound’s CF₃ group may stabilize adjacent carbocations or radicals, aiding in selective functionalization . Azetidine’s ring strain facilitates ring-opening reactions, useful in forming amino alcohol derivatives.
  • Synthetic Challenges :
    • Introducing CF₃ to small rings requires specialized reagents (e.g., Umemoto’s reagent), whereas phenyl groups are more straightforward via cross-coupling .
  • Biological Relevance :
    • CF₃ groups mimic methyl groups but resist metabolic oxidation, enhancing drug half-life. Piperazine derivatives, however, offer better solubility due to nitrogen basicity .

Biological Activity

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound is characterized by the azetidine ring structure, which contributes to its biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tert-butyl ester provides a protective group that can influence bioavailability.

Research indicates that compounds similar to 2-azetidinecarboxylic acid can interact with various biological targets:

  • Protein Synthesis Interference : As a proline analogue, it can be incorporated into proteins in place of proline. This substitution can lead to altered protein folding and function, potentially causing teratogenic effects in certain biological systems .
  • Nuclear Receptor Modulation : The compound has been studied for its effects on nuclear receptors such as NURR-1, which is involved in neurodegenerative diseases. Its ability to modulate these receptors may provide therapeutic avenues for conditions like Parkinson's disease and multiple sclerosis .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Neuroprotective Effects : Due to its interaction with NURR-1 receptors, it may offer neuroprotective benefits in disorders characterized by dopaminergic degeneration.
  • Antimicrobial Activity : While specific data on this compound is limited, related azetidine derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Study on Proline Mimics

A comprehensive review highlighted the role of azetidine-2-carboxylic acid (A2C) as a proline mimic. In this context, A2C was shown to replace proline in protein synthesis, leading to potential immunogenic responses linked to diseases such as multiple sclerosis. The study emphasized the need for further research into the implications of A2C in human health and disease .

Antibacterial Properties

Research into azetidine derivatives has revealed significant antibacterial properties. For instance, certain synthesized azetidine compounds exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into therapeutic agents against resistant bacterial strains .

Data Tables

PropertyValue
Molecular FormulaC10H12F3N
Molecular Weight221.20 g/mol
pKaPredicted at 14.82
SolubilityModerate in organic solvents
Biological ActivityObserved Effect
Proline MimicryAlters protein synthesis
NURR-1 ModulationPotential neuroprotective effects
Antibacterial ActivityEffective against MRSA

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